molecular formula C11H15BrClN B2580029 3-[(4-bromophenyl)methyl]-3-methylazetidine hydrochloride CAS No. 2503208-77-1

3-[(4-bromophenyl)methyl]-3-methylazetidine hydrochloride

Cat. No.: B2580029
CAS No.: 2503208-77-1
M. Wt: 276.6
InChI Key: BIROHYOIQPRTKV-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-3-methylazetidine hydrochloride is a chemical compound with the molecular formula C11H14BrNClH It is characterized by the presence of a bromophenyl group attached to a methylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)methyl]-3-methylazetidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 3-methylazetidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]-3-methylazetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-3-methylazetidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)methyl]-3-methylazetidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions with biological molecules, while the azetidine ring can influence the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-3-methylazetidine hydrochloride
  • 3-[(4-Fluorophenyl)methyl]-3-methylazetidine hydrochloride
  • 3-[(4-Methylphenyl)methyl]-3-methylazetidine hydrochloride

Uniqueness

3-[(4-Bromophenyl)methyl]-3-methylazetidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions. Compared to its analogs with different halogen atoms (chlorine, fluorine), the bromine atom provides distinct electronic and steric properties that can affect the compound’s behavior in various reactions and applications .

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-3-methylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(7-13-8-11)6-9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIROHYOIQPRTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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